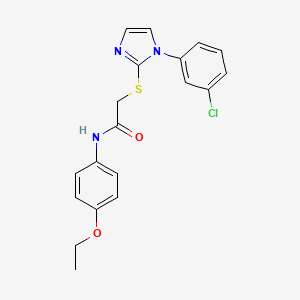
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide” appears to be a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, present in many important biological compounds. It also contains a thioether linkage, a chlorophenyl group, and an ethoxyphenyl group.
Synthesis Analysis
While I couldn’t find the specific synthesis process for this compound, it might involve the coupling of the imidazole ring with the chlorophenyl group, followed by the introduction of the thioether linkage and the ethoxyphenyl group. The synthesis could potentially involve techniques such as nucleophilic substitution, condensation, or other organic synthesis methods.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, chlorophenyl group, and ethoxyphenyl group would contribute to its overall structure. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The imidazole ring might be involved in proton exchange reactions due to the presence of nitrogen atoms. The chlorophenyl group might undergo electrophilic aromatic substitution reactions. The thioether linkage might be susceptible to oxidation or other reactions involving sulfur.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties. These properties would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Synthesis and Anticonvulsant Activity
The compound 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide belongs to a class of compounds that have been synthesized and evaluated for their anticonvulsant activity. A related study on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, which share structural similarities with the compound , demonstrated anticonvulsant effects against seizures induced by maximal electroshock (MES). The most active compound in this series was identified as 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide, highlighting the potential therapeutic applications of imidazole-containing compounds in epilepsy treatment (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Antitumor Activity
Another area of research for derivatives structurally related to 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is in the development of antitumor agents. A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings synthesized using a similar structure as a pharmacophoric group showed considerable anticancer activity against various cancer cell lines. This research underscores the importance of heterocyclic compounds, such as imidazoles and thiazoles, in the development of new cancer therapies (Yurttaş, Tay, & Demirayak, 2015).
Comparative Metabolism
The comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes has been explored, providing insight into the metabolic pathways and potential toxicological profiles of acetamide derivatives. This research is crucial for understanding the safety and environmental impact of chemicals related to 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide (Coleman, Linderman, Hodgson, & Rose, 2000).
Antibacterial and Antioxidant Activities
Derivatives of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide have been synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacteria, showing moderate to good activity. Additionally, the antioxidant activity of these compounds has been assessed, indicating their potential in the development of new antimicrobial and antioxidant agents (Desai, Shah, Bhavsar, & Saxena, 2008).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk.
Zukünftige Richtungen
Future research on this compound might involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its potential applications.
Please note that this is a general analysis based on the structural features of the compound and related compounds. For a detailed analysis, more specific information or experimental data would be needed. Always follow safety guidelines when handling chemicals.
Eigenschaften
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-2-25-17-8-6-15(7-9-17)22-18(24)13-26-19-21-10-11-23(19)16-5-3-4-14(20)12-16/h3-12H,2,13H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIIVQRCQBKEMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

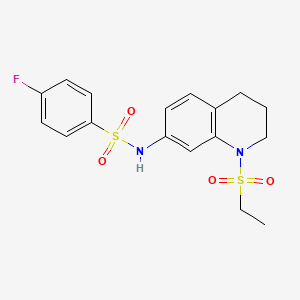
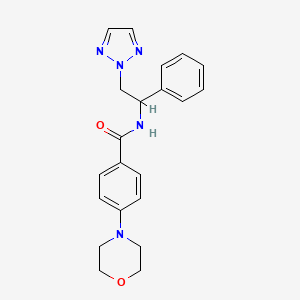
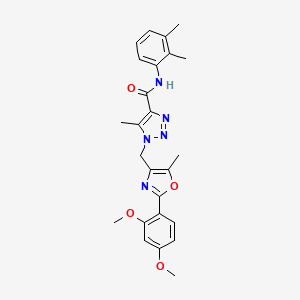
![N-[1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethyl]but-2-ynamide](/img/structure/B2363948.png)
![2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2363949.png)
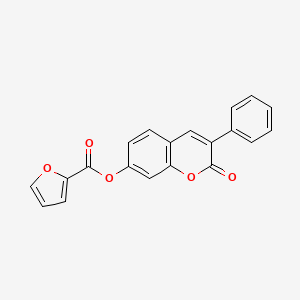
![N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2363951.png)
![2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2363952.png)
![1-[(4-Chlorophenyl)sulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2363953.png)
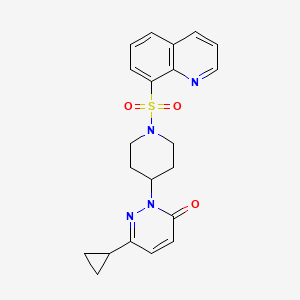
![N-(Cyanomethyl)-N-(3-fluorophenyl)-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide](/img/structure/B2363956.png)
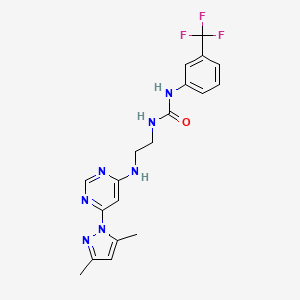
![N-([2,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzenesulfonamide](/img/structure/B2363958.png)
![(Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2363959.png)